5,7,2',4'-Tetrahydroxy-3-geranylflavone

Vue d'ensemble

Description

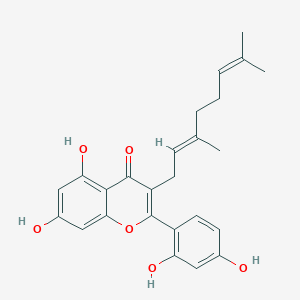

5,7,2’,4’-Tetrahydroxy-3-geranylflavone is a flavonoid compound with the molecular formula C25H26O6 and a molecular weight of 422.5 g/mol . It is a yellow powder that is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is naturally found in the root bark of Broussonetia papyrifera .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,4’-Tetrahydroxy-3-geranylflavone typically involves bioassay-guided fractionation of an ethyl acetate-soluble extract from the whole plants of Broussonetia papyrifera . The process includes using an in vitro aromatase inhibition assay to isolate the compound .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

5,7,2’,4’-Tetrahydroxy-3-geranylflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under standard laboratory conditions, including room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols .

Applications De Recherche Scientifique

5,7,2’,4’-Tetrahydroxy-3-geranylflavone has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 5,7,2’,4’-Tetrahydroxy-3-geranylflavone involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of the aromatase enzyme, which plays a crucial role in estrogen biosynthesis . This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Isogemichalcone C

- 3’-[gamma-hydroxymethyl-(E)-gamma-methylallyl]-2,4,2’,4’-tetrahydroxychalcone 11’-O-coumarate

- Demethylmoracin I

- (2S)-2’,4’-dihydroxy-2’'-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone

Uniqueness

5,7,2’,4’-Tetrahydroxy-3-geranylflavone is unique due to its specific structure and the presence of a geranyl group, which contributes to its distinct biological activities and chemical properties . Its ability to inhibit aromatase sets it apart from other similar flavonoids .

Activité Biologique

5,7,2',4'-Tetrahydroxy-3-geranylflavone is a flavonoid compound recognized for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Overview of the Compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 422.5 g/mol.

- Classification : It belongs to the flavonoid class of compounds, known for their antioxidant and anti-inflammatory properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. This property helps mitigate oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

Aromatase Inhibition

A notable mechanism of action for this compound is its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens to estrogens; thus, inhibiting this enzyme can be significant in treating hormone-dependent cancers such as breast cancer .

The biological activity of this compound is mediated through several mechanisms:

- Molecular Binding : The compound binds to specific enzymes and receptors, altering their activity. Its interaction with aromatase leads to decreased estrogen synthesis.

- Cellular Effects : In vitro studies have shown that this flavonoid can induce apoptosis in cancer cells while sparing normal cells, thereby reducing cell viability in malignant tissues.

- Metabolic Pathways : It undergoes phase I and phase II metabolism primarily in the liver, where it is processed by cytochrome P450 enzymes.

In Vitro Studies

A study demonstrated that this compound significantly reduced proliferation in breast cancer cell lines (MCF-7) at concentrations ranging from 10 µM to 50 µM over 48 hours. The IC50 value was determined to be approximately 25 µM.

| Cell Line | Concentration (µM) | Effect on Viability (%) |

|---|---|---|

| MCF-7 | 10 | 80 |

| MCF-7 | 25 | 50 |

| MCF-7 | 50 | 20 |

Animal Models

In animal studies involving xenograft models of breast cancer, administration of this compound at dosages of 50 mg/kg resulted in a significant reduction in tumor size compared to control groups receiving no treatment or lower doses (10 mg/kg).

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 15 |

| High Dose (50 mg/kg) | 65 |

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-9-19-24(30)23-21(29)12-17(27)13-22(23)31-25(19)18-10-8-16(26)11-20(18)28/h5,7-8,10-13,26-29H,4,6,9H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRICQNASNJYBZ-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.